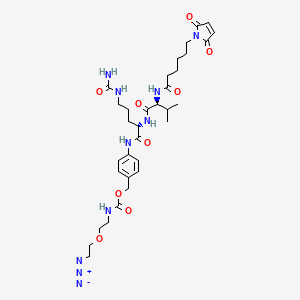
MC-VC-PAB-Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-VC-PAB-Azide is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapies by connecting a cytotoxic drug to an antibody that specifically targets cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-PAB-Azide involves multiple steps, starting with the preparation of the maleimidocaproyl (MC) spacer, followed by the incorporation of the valine-citrulline (VC) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group with an azide functional group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired linkers .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) is commonly used for the analysis and quality control of the final product .
化学反应分析
Types of Reactions
MC-VC-PAB-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Cleavage Reactions: The linker can be cleaved by proteases, releasing the cytotoxic drug within the target cells.
Common Reagents and Conditions
Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Reduction Reactions: Triphenylphosphine and water are used for the reduction of the azide group.
Cleavage Reactions: Proteases like cathepsin B are used to cleave the linker within the target cells.
Major Products Formed
Substitution Reactions: Triazole derivatives are formed in CuAAC reactions.
Reduction Reactions: Amines are formed from the reduction of the azide group.
Cleavage Reactions: The cytotoxic drug is released from the antibody-drug conjugate.
科学研究应用
MC-VC-PAB-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of targeted drug delivery systems.
Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.
Industry: Utilized in the production of bioconjugates for various applications
作用机制
MC-VC-PAB-Azide functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the following steps:
Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell through endocytosis.
Cleavage: The linker is cleaved by intracellular proteases, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell
相似化合物的比较
MC-VC-PAB-Azide is compared with other similar compounds, such as:
MC-VC-PABC-MMAE: Another cleavable linker used in ADCs, but with a different cytotoxic payload.
MC-VC-PABC: Similar linker structure but without the azide functional group.
MC-VC-MMAE: A linker with a different payload and cleavage mechanism
This compound stands out due to its azide functional group, which allows for versatile chemical modifications and bioconjugation strategies .
属性
分子式 |
C33H48N10O9 |
|---|---|
分子量 |
728.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-(2-azidoethoxy)ethyl]carbamate |
InChI |
InChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1 |
InChI 键 |
JHWPYSXSHDOPHL-SVEHJYQDSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)
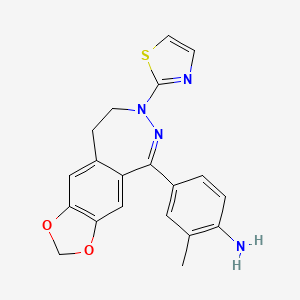
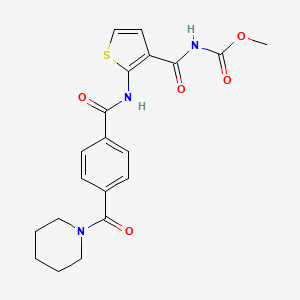


![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
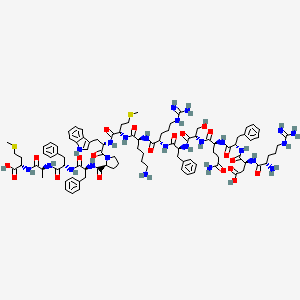
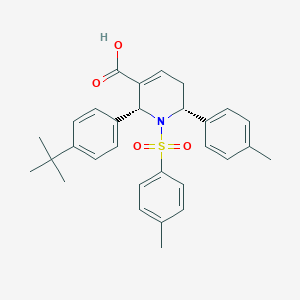
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)


